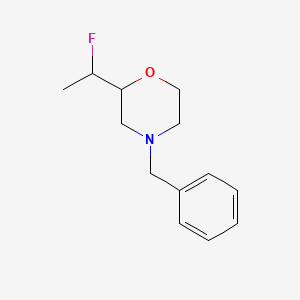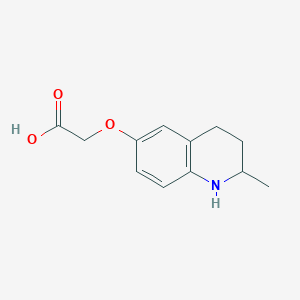
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is a compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. The process may include steps such as:
Formation of the pyrrolidin-3-yloxy group: This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent.
Attachment to the pyridine ring: The pyrrolidin-3-yloxy group is then attached to the pyridine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
科学的研究の応用
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridinium salts: Structurally similar compounds that also feature a pyridine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may exhibit similar biological activities.
Uniqueness
2-(1-((S)-pyrrolidin-3-yloxy)ethyl)pyridine hydrochloride is unique due to its specific combination of a pyridine ring and a pyrrolidin-3-yloxy group. This structural feature may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
2-[1-[(3S)-pyrrolidin-3-yl]oxyethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9(11-4-2-3-6-13-11)14-10-5-7-12-8-10;/h2-4,6,9-10,12H,5,7-8H2,1H3;1H/t9?,10-;/m0./s1 |
InChIキー |
IEJXACWXMITJJO-FTCYEJDNSA-N |
異性体SMILES |
CC(C1=CC=CC=N1)O[C@H]2CCNC2.Cl |
正規SMILES |
CC(C1=CC=CC=N1)OC2CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)
![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)

![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)








![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)
